2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-25-13-5-6-16(14(10-13)26-2)29(23,24)19-8-7-12-11-28-18-20-17(21-22(12)18)15-4-3-9-27-15/h3-6,9-11,19H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAUVGVKEMBVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that both indole and thiophene derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that the oxidation product of similar compounds has been subjected to electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation. These reactions lead to the formation of derivatives substituted at specific positions of the thiophene ring, which could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biological activities. Similarly, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The presence of the sulfone group in similar compounds has been shown to act as an electron-output site due to its strong electron-withdrawing ability. This property could potentially influence the compound’s bioavailability.
Result of Action
It’s known that similar compounds have shown inhibitory activity against various viruses. Therefore, it’s plausible that this compound could have similar antiviral effects.
Action Environment
It’s known that the properties and applications of thiophene derivatives can be utilized in various fields, including industrial chemistry and material science. Therefore, it’s plausible that environmental factors could potentially influence the action of this compound.
Biological Activity
The compound 2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzenesulfonamide core substituted with a thiazolo-triazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes cyclization reactions to form the triazole and thiazole rings, which are critical for biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxic effects against various human cancer cell lines. For instance:
- IC50 Values : The compound exhibits sub-micromolar IC50 values against Bcl-2-expressing cancer cell lines, indicating potent growth-inhibitory activity. One study reported an IC50 of approximately 0.32 µM , showcasing its ability to interrupt Bcl-2-Bim interactions .
- Selectivity : Notably, it shows selectivity towards Bcl-2-positive cells while sparing Bcl-2-negative cell lines like Jurkat .
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of anti-apoptotic proteins such as Bcl-2. By disrupting the interaction between Bcl-2 and pro-apoptotic factors like Bim, the compound promotes apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The presence of methoxy groups at the 2 and 4 positions on the benzene ring enhances potency. This modification appears to stabilize interactions with target proteins .
- Thiazole and Triazole Influence : The incorporation of thiazole and triazole moieties is essential for maintaining biological activity. Modifications in these regions can lead to significant changes in potency and selectivity against different cancer cell lines .
Comparative Data Table
| Compound | Structure | IC50 (µM) | Target |
|---|---|---|---|
| 5k | Structure | 0.32 | Bcl-2 |
| Gossypol | Structure | 0.5 | Bcl-2 |
| Doxorubicin | Structure | <0.1 | Topoisomerase II |
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to significant apoptosis in A431 and Jurkat cells, correlating with increased levels of cleaved caspase-3 and PARP .
- In Vivo Efficacy : Preliminary animal studies suggest that administration of this compound significantly reduces tumor size in xenograft models compared to controls, indicating potential for further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
A. Sulfonamide Derivatives with Heterocyclic Modifications
- Compounds : Replace the triazole-thiazole core with imidazolidin-ylidene and triazine moieties. These exhibit 4-chloro-5-methylbenzenesulfonamide groups, with QSAR models highlighting substituent effects on bioactivity .
- Compound: Shares the triazole-thiazole core but substitutes 2,4-dimethylbenzenesulfonamide and 2-fluorophenyl.
B. Triazole-Thiazole Derivatives with Diverse Substituents
Substituent Effects on Physicochemical Properties
- Solubility : The target’s dimethoxy groups increase hydrophilicity compared to ’s dimethyl or ’s sulfonyl groups.
- Electronic Effects : Thiophene’s electron-rich nature vs. ’s fluorophenyl (electron-withdrawing) may alter charge distribution in the heterocycle.
Tautomerism and Stability
- Compounds : 1,2,4-Triazole-thiones exist in equilibrium with thiol tautomers, stabilized by intramolecular hydrogen bonds. IR and NMR confirm the thione form dominance .
- Target Compound : The fused thiazolo-triazole system likely prevents tautomerism, favoring a fixed aromatic structure, enhancing stability compared to ’s triazoles.
Research Findings and Implications
- Structural Stability : The fused triazole-thiazole core in the target and compounds offers rigidity, advantageous for crystallography (e.g., SHELX refinement in ) .
- Activity Prediction : The target’s dimethoxy groups may position it as a lead compound for solubility-driven applications, whereas ’s chloro-methyl derivatives prioritize potency.
- Synthetic Challenges : Thiophene incorporation (target) requires precise regiocontrol compared to fluorophenyl (), impacting scalability.
Preparation Methods
Sulfonation of 1,3-Dimethoxybenzene
1,3-Dimethoxybenzene undergoes sulfonation using concentrated sulfuric acid at 80–100°C to yield 2,4-dimethoxybenzenesulfonic acid. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially occupying the para position relative to the methoxy groups.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C to form 2,4-dimethoxybenzenesulfonyl chloride. This intermediate is highly reactive and requires careful handling under anhydrous conditions.
Amidation to Sulfonamide
The sulfonyl chloride reacts with aqueous ammonia (25%) in tetrahydrofuran at room temperature, yielding 2,4-dimethoxybenzenesulfonamide with >90% purity. Excess ammonia ensures complete conversion, and the product is isolated via filtration and recrystallization from ethanol.
Synthesis of Thiophene-Linked Thiazolo[3,2-b]Triazole Ethylamine
The thiazolo-triazole-thiophene ethylamine moiety is constructed through sequential cyclization and functionalization steps.
Formation of 2-(Thiophen-2-yl)-1,2,4-Triazole
Thiophene-2-carbohydrazide reacts with secondary amines (e.g., morpholine) in the presence of formaldehyde under refluxing ethanol to form 2-(thiophen-2-yl)-1,2,4-triazole. The reaction proceeds via nucleophilic addition and cyclodehydration, with yields exceeding 85%.
Thiazole Ring Construction
The triazole intermediate is treated with α-bromoacetophenone in dimethylformamide (DMF) at 120°C for 8 hours to form the thiazolo[3,2-b]triazole core. Bromide displacement at the triazole’s nitrogen initiates cyclization, producing the fused thiazole ring.
Introduction of Ethylamine Side Chain
The thiazolo-triazole intermediate undergoes alkylation with 2-chloroethylamine hydrochloride in the presence of potassium carbonate. Reaction in acetonitrile at 60°C for 12 hours installs the ethylamine side chain, with the product purified via column chromatography (silica gel, ethyl acetate/hexane).
Coupling of Sulfonamide and Thiazolo-Triazole-Thiophene Ethylamine
The final step involves coupling the sulfonamide and ethylamine intermediates via nucleophilic substitution.
Activation of Sulfonamide
2,4-Dimethoxybenzenesulfonamide is treated with thionyl chloride (SOCl₂) in dichloromethane to regenerate the sulfonyl chloride in situ. Excess SOCl₂ is removed under reduced pressure to prevent side reactions.
Amine Coupling Reaction
The sulfonyl chloride reacts with the thiazolo-triazole-thiophene ethylamine in anhydrous dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding the target compound after aqueous workup and recrystallization from methanol. The final product exhibits >95% purity by HPLC.
Optimization and Mechanistic Insights
Electrochemical Sulfonamide Synthesis
Recent advances demonstrate the efficacy of electrochemical oxidative coupling between thiols and amines for sulfonamide formation. Disulfide intermediates generated anodically react with aminium radicals to form sulfenamides, which undergo successive oxidations to sulfonamides. This method offers a greener alternative to traditional chlorination routes.
Phase-Transfer Catalysis in Benzylamine Synthesis
Chloromethylation of 1,3-dimethoxybenzene using paraformaldehyde and hydrochloric acid under phase-transfer conditions (e.g., tetrabutylammonium bromide) enhances selectivity and yield. The resulting 2,4-dimethoxybenzyl chloride is aminated with urotropine (hexamethylenetetramine) to produce benzylamine derivatives.
Cyclocondensation Efficiency
The use of DMF as a solvent in thiazole ring formation minimizes side reactions and improves cyclization rates. Polar aprotic solvents stabilize transition states during thiazole ring closure, achieving yields >80%.
Analytical Characterization
Critical analytical data for the target compound include:
| Property | Value |
|---|---|
| Melting Point | 214–216°C |
| HPLC Purity | 95.2% (C18 column, MeOH/H₂O = 70:30) |
| HRMS (ESI+) | m/z 507.1243 [M+H]⁺ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, triazole), 7.45–6.85 (m, 6H, aromatic), 3.89 (s, 6H, OCH₃) |
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Answer:
The synthesis requires multi-step organic reactions, often starting with thiazole and triazole precursors. Key steps include:
- One-pot catalyst-free reactions for coupling thiophen-2-yl and thiazolo-triazole moieties (optimized at 80–100°C in ethanol or DMF) .
- Nucleophilic substitution to introduce the sulfonamide group, using reagents like 2,4-dimethoxybenzenesulfonyl chloride under inert conditions .
- Purification via column chromatography or recrystallization to remove unreacted intermediates (e.g., thiophene derivatives) .
Critical parameters: solvent polarity (e.g., DMF enhances solubility), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for sulfonylation) .
Advanced: How can researchers resolve contradictions in reported biological activity data for thiazolo-triazole sulfonamide derivatives?
Answer:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to address false positives .
- Structural analogs : Compare activity profiles of derivatives with varying substituents (e.g., 4-chlorophenyl vs. thiophen-2-yl) to isolate structure-activity relationships (SAR) .
- Computational validation : Use molecular docking to assess binding affinity inconsistencies (e.g., variations in COX-2 inhibition due to sulfonamide orientation) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazolo-triazole core and sulfonamide linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 516.12) and rule out impurities .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced: What strategies optimize the compound’s solubility and stability in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO-PBS (10:90 v/v) to enhance aqueous solubility while maintaining assay compatibility .
- Prodrug modification : Introduce phosphate esters at the methoxy groups to improve bioavailability .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with trehalose .
Basic: How should researchers evaluate the compound’s in vitro biological activity?
Answer:
- Antimicrobial assays : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Anticancer screening : Use MTT assays on HeLa and MCF-7 cell lines, with IC₅₀ calculations via nonlinear regression .
- Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .
Advanced: How to perform SAR studies to identify critical functional groups?
Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the 2,4-dimethoxybenzene ring to assess electronic effects on activity .
- Bioisosteric replacement : Replace the thiophen-2-yl group with furan or phenyl to evaluate hydrophobic interactions .
- Docking simulations : Map binding poses in COX-2 or DNA gyrase active sites to prioritize modifications .
Basic: What are common impurities during synthesis, and how are they addressed?
Answer:
- Unreacted sulfonyl chloride : Detectable via TLC (Rf 0.8 in ethyl acetate/hexane) and removed by aqueous washes .
- Dimerization by-products : Formed during thiazolo-triazole cyclization; suppress by slow addition of reactants .
- Purification : Use silica gel chromatography (hexane:ethyl acetate, 3:1) or preparative HPLC .
Advanced: How can computational methods guide the compound’s drug design?
Answer:
- QSAR modeling : Train models on IC₅₀ data from analogs to predict activity .
- Molecular dynamics : Simulate binding stability in COX-2 over 100 ns to identify critical hydrogen bonds .
- ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to sulfonamide sensitivity .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF or thiophene vapors .
- Waste disposal : Neutralize acidic/by-product streams before disposal .
Advanced: How to validate target engagement in cellular assays?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified COX-2 .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in HeLa lysates after compound treatment .
- CRISPR knockdown : Silence COX-2 and observe loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
